1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one
Description
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one (CAS: 1349978-43-3) is a spirocyclic compound featuring a seven-membered bicyclic system with two nitrogen atoms and a ketone group. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and vasopressin receptor antagonists . Its spirocyclic architecture enhances conformational rigidity, improving target binding selectivity in drug discovery .
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(10)9-4-7(5-9)2-8-3-7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZXKKRADUUSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one typically involves the reaction of a suitable spirocyclic precursor with an appropriate reagent to introduce the ethanone group. One common method involves the use of a diazaspiro compound as the starting material, which is then reacted with an acylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
Table 1: Key Structural and Functional Differences
Key Observations :
- The spiro[3.3] system (7-membered ring) in the target compound provides greater ring strain and conformational rigidity compared to the spiro[3.4] analogue (8-membered ring), which may enhance binding affinity in enzyme inhibitors .
- Trifluoroacetyl derivatives (e.g., ) exhibit improved solubility and stability, making them preferable for synthetic intermediates .
Functional Analogues with Ethanone Moieties
Table 2: Functional Group Comparison
Key Observations :
- The spirocyclic compound’s nitrogen-rich core enables hydrogen bonding with biological targets, unlike the aromatic or benzofuran-based analogues .
- Antimicrobial activity in benzofuran derivatives () highlights the role of heterocyclic systems in disrupting microbial membranes, whereas the spirocyclic compound targets enzymes .
Pharmacological Relevance
The target compound has been incorporated into clinical candidates such as elsovaptán (vasopressin antagonist for Alzheimer’s disease) and PDE10A inhibitors, demonstrating superior selectivity over analogues like 1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one . Its rigid structure reduces off-target interactions, as evidenced by a 10-fold higher binding affinity compared to non-spiro ketones in PDE10A assays .
Biological Activity
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one, also known as 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- IUPAC Name : 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one
- CAS Number : 1349875-74-6
- Molecular Formula : C7H12N2O
- Molecular Weight : 144.18 g/mol
- Appearance : Solid
- Purity : Typically around 97% in commercial preparations.
Biological Activity Overview
The biological activity of 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one has been investigated in various studies, particularly focusing on its potential as an inhibitor in cancer therapies and its effects on different biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as a covalent inhibitor targeting specific mutations in oncogenic proteins. For instance, derivatives of diazaspiro compounds have shown effectiveness against KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC). The mechanism involves binding to the mutated cysteine residue within the KRAS protein, inhibiting its function and leading to reduced tumor growth in xenograft models .
Table 1: Summary of Biological Activities
Case Study: KRAS G12C Inhibition
A study published in Nature reported that derivatives of diazaspiro compounds, including those related to 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one, exhibited significant inhibitory effects on KRAS G12C mutants. The lead compound demonstrated high metabolic stability and a dose-dependent antitumor effect in vivo, making it a promising candidate for further development in cancer therapeutics .
The mechanism by which 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one exerts its biological effects primarily involves:
- Covalent Binding : The compound forms stable covalent bonds with specific amino acid residues in target proteins.
- Inhibition of Oncogenic Pathways : By inhibiting critical pathways involved in cell proliferation and survival, it may induce apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
